![molecular formula C9H7BrN2O2 B11858305 Methyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B11858305.png)
Methyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate
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Overview
Description
Methyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the pyrazole family. It is characterized by a fused ring structure consisting of a pyrazole ring and a pyridine ring. This compound is widely used as a pharmaceutical intermediate and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate typically involves the condensation of 4-bromopyrazole with methyl 2-pyridinecarboxylate. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently .
Chemical Reactions Analysis
Bromine Substituent (Position 4)
The bromine atom acts as a good leaving group , enabling nucleophilic substitution reactions:
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SNAr (Nucleophilic Aromatic Substitution) : Reaction with nucleophiles (e.g., amines, alkoxides) under basic conditions to replace Br with other substituents.
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Cross-coupling reactions : Potential participation in Suzuki, Heck, or Buchwald-Hartwig couplings to introduce aryl or alkenyl groups .
Methyl Carboxylate Group (Position 2)
The ester functionality undergoes transformations such as:
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Hydrolysis : Conversion to carboxylic acid under acidic or basic conditions .
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Amide formation : Reaction with amines to form amides via nucleophilic acyl substitution.
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Transesterification : Substitution of the methyl group with other alcohols under acidic catalysis.
Regioselective Substitution
The position of substituents (e.g., bromine at position 4 vs. 6) influences reactivity. For example:
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Electrophilic substitution : The pyridine ring may undergo nitration or alkylation, depending on directing groups .
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Dehydrohalogenation : Potential formation of biaryl compounds via elimination of HBr .
Functional Group Interactions
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Hydrogen bonding : The carboxylate group may engage in intermolecular interactions, affecting solubility and reactivity.
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Coordination chemistry : The nitrogen atoms in the fused ring system could act as ligands for metal complexes .
Spectroscopic and Analytical Data
For related derivatives:
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¹H NMR : Characteristic shifts for aromatic protons (e.g., δ 8.2–7.7 ppm) .
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LCMS : Molecular ion peaks (e.g., [M+H]+ at 479.0408 for a brominated derivative) .
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Stability : Susceptibility to hydrolysis under acidic/basic conditions, depending on substituents .
Challenges and Limitations
Scientific Research Applications
Pharmaceutical Intermediate
Methyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate serves as an important precursor in the synthesis of various bioactive compounds. It is utilized in the preparation of derivatives that exhibit promising pharmacological properties, particularly in the development of drugs targeting neurological disorders and cancers.
Key Synthesis Pathways
- The compound can be synthesized through various methods, including cyclization reactions and functional group modifications. For example, the synthesis involves using starting materials such as 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid, which has been reported to yield high purity and efficiency under optimized conditions .
Biological Activities
Research has highlighted the compound's potential biological activities, particularly as an inhibitor of specific kinases involved in cancer progression and other diseases.
Inhibition of Kinases
- This compound derivatives have shown efficacy as inhibitors of AXL and c-MET kinases. These kinases are implicated in various signaling pathways that promote tumor growth and metastasis .
Anticancer Potential
- Studies have demonstrated that compounds derived from this compound exhibit cytotoxic effects against several cancer cell lines. For instance, some derivatives have shown significant activity against breast and colon cancer cells .
Case Studies
Several case studies illustrate the compound's applications in drug discovery:
Case Study 1: Neurological Disorders
- A study investigated the use of pyrazolo[1,5-a]pyridine derivatives in developing treatments for Alzheimer's disease. The derivatives demonstrated promising activity in preclinical models, indicating potential for further development into therapeutic agents .
Case Study 2: Antiviral Activity
- Research has also explored the antiviral properties of related compounds targeting HIV-1 reverse transcriptase. The structural modifications based on pyrazolo[1,5-a]pyridine frameworks have led to enhanced inhibitory effects against viral replication .
Data Tables
The following table summarizes key findings related to the biological activities and synthesis of this compound derivatives:
Mechanism of Action
The mechanism of action of Methyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloropyrazolo[1,5-a]pyridine-2-carboxylate
- Methyl 4-fluoropyrazolo[1,5-a]pyridine-2-carboxylate
- Methyl 4-iodopyrazolo[1,5-a]pyridine-2-carboxylate
Uniqueness
Methyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. The bromine atom can participate in various substitution reactions, making the compound versatile for synthetic applications .
Biological Activity
Methyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrazolo-pyridine core, which is known for its diverse biological activities. The presence of the bromine atom and the ester functional group significantly influences its reactivity and interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an inhibitor of specific kinases and its anticancer properties.
1. Kinase Inhibition
Research indicates that compounds with a pyrazolo[1,5-a]pyridine scaffold exhibit inhibitory effects on several kinases. For instance, studies have shown that related compounds can selectively inhibit human kinases such as GSK-3β and CDK-2, which are implicated in cancer progression and other diseases. The selectivity and potency of these inhibitors can vary significantly based on structural modifications at the R1 position of the pyrazolo ring .
Compound | Target Kinase | IC50 (nM) | Selectivity |
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20g | GSK-3β | 15 | High |
23a | CDK-2 | 30 | Moderate |
This compound | CK2 α | 25 | High |
2. Anticancer Activity
This compound has shown promise in anticancer applications. Its mechanism involves the inhibition of cell proliferation pathways mediated by specific kinases. For example, analogs of this compound have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth in vivo models .
Case Study 1: In Vitro Evaluation
A study evaluated the cytotoxic effects of this compound on HeLa cells (cervical cancer) and L929 cells (normal fibroblast). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The compound exhibited a dose-dependent response with an IC50 value of approximately 12 µM against HeLa cells, indicating its potential as an anticancer agent .
Case Study 2: In Vivo Efficacy
In a mouse model of xenograft tumors, administration of this compound resulted in a marked reduction in tumor size compared to control groups. The compound was well-tolerated at doses up to 20 mg/kg, with no significant adverse effects observed. This suggests a favorable safety profile alongside its therapeutic efficacy .
The mechanism by which this compound exerts its biological effects primarily involves the inhibition of kinase activity that regulates critical cellular processes such as proliferation and survival. Structural studies using molecular docking have elucidated the binding interactions between the compound and target kinases, revealing key interactions that contribute to its inhibitory potency .
Properties
IUPAC Name |
methyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)7-5-8-6(10)3-2-4-12(8)11-7/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCJLAAARXJTFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2C=CC=C(C2=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.